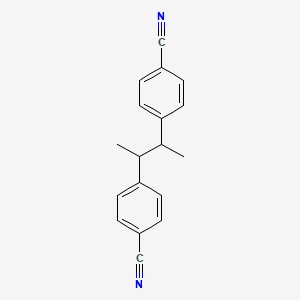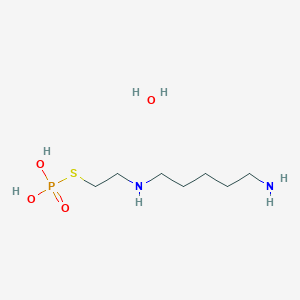![molecular formula C16H12Cl2N2O B14510944 2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole CAS No. 64066-24-6](/img/structure/B14510944.png)
2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two chloromethylphenyl groups attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization to form the oxadiazole ring. For instance, the reaction of 4-(chloromethyl)benzoic acid with hydrazine hydrate can yield the desired oxadiazole compound under acidic conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would be required to achieve these transformations.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. These reactions typically occur under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole has several scientific research applications:
Materials Science: It is used in the development of advanced materials, including polymers and resins, due to its unique structural properties.
Medicinal Chemistry:
Biological Research: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets. For instance, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene: This compound shares the chloromethyl functional groups but differs in the core structure.
Benzene, 1,2-bis(chloromethyl)-: Another similar compound with chloromethyl groups attached to a benzene ring.
Uniqueness: 2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific structural features, such as in the design of advanced materials and pharmaceuticals.
Properties
CAS No. |
64066-24-6 |
|---|---|
Molecular Formula |
C16H12Cl2N2O |
Molecular Weight |
319.2 g/mol |
IUPAC Name |
2,5-bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H12Cl2N2O/c17-9-11-1-5-13(6-2-11)15-19-20-16(21-15)14-7-3-12(10-18)4-8-14/h1-8H,9-10H2 |
InChI Key |
XVTBBVGECKOHDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCl)C2=NN=C(O2)C3=CC=C(C=C3)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14510889.png)
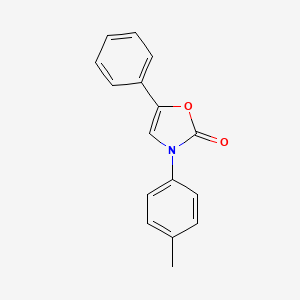
![1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide](/img/structure/B14510892.png)
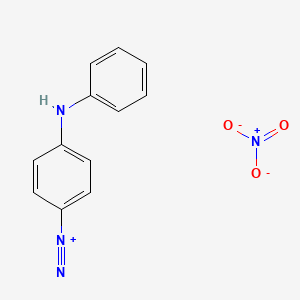
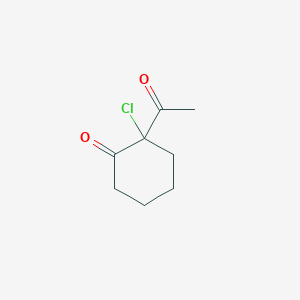
![Morpholine, 4-[phenyl(phenylimino)methyl]-](/img/structure/B14510907.png)


